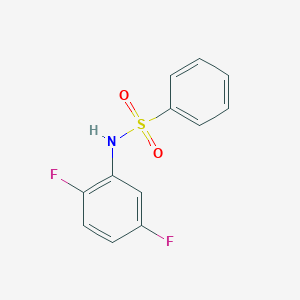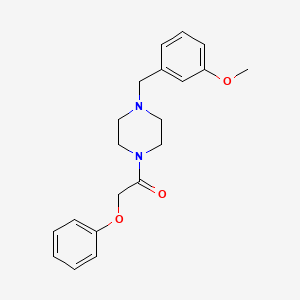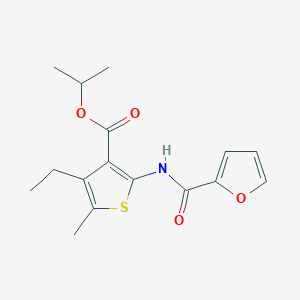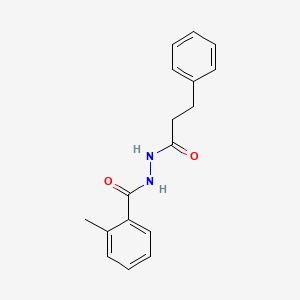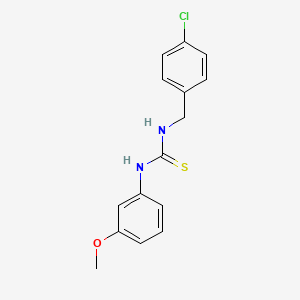
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research. CTM is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. This compound also inhibits the activity of viral enzymes and prevents the formation of new viral particles. In addition, this compound reduces inflammation by inhibiting the activity of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its wide range of biological activities, its ability to induce apoptosis and inhibit tumor cell proliferation, and its antiviral and anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea. One area of research is the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research is the identification of the specific signaling pathways that are modulated by this compound. This information could lead to the development of more targeted therapies for cancer and viral infections. Furthermore, the potential use of this compound in combination with other drugs for enhanced therapeutic effects should be explored. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 3-methoxyaniline in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 212-214°C. The purity of this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. The antitumor activity of this compound has been demonstrated in various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce apoptosis and inhibit tumor cell proliferation by regulating the expression of genes involved in cell cycle progression and apoptosis.
This compound also exhibits antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This compound inhibits viral replication by targeting viral enzymes and preventing the formation of new viral particles. In addition, this compound has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-14-4-2-3-13(9-14)18-15(20)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHCZUPYUXMHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)
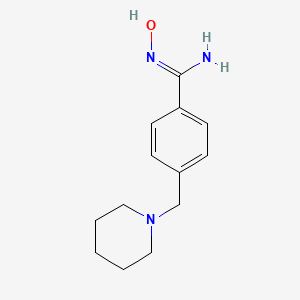
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)
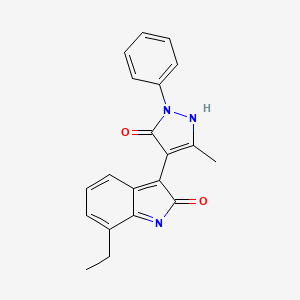
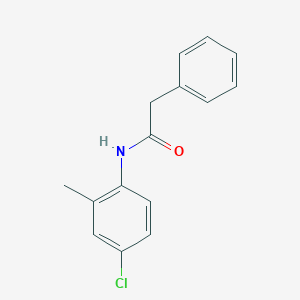
![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)
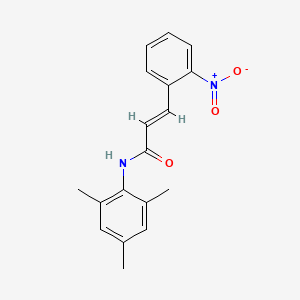
![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)
